molecular formula C20H20BrN3O2S2 B12143369 N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12143369
M. Wt: 478.4 g/mol
InChI Key: PCMPXIFPZPVLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromophenyl group, an ethyl group, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety, making it a unique structure for targeted research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 3-bromoaniline.

    Synthesis of the thiopheno-pyrimidine core: This involves the cyclization of appropriate precursors to form the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine structure.

    Coupling reactions: The final step involves coupling the bromophenyl intermediate with the thiopheno-pyrimidine core under specific conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalyst optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.

    Purification techniques: Employing advanced purification methods such as chromatography or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium azide (NaN3), thiourea.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiopheno-pyrimidine core could interact with specific amino acid residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: Another bromophenyl derivative with different substituents.

    N-(3-bromophenyl)-2-(3-ethyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetamide: A closely related compound with slight structural variations.

Uniqueness

N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25)

InChI Key

PCMPXIFPZPVLBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.